3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime
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Overview
Description
The compound “3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime” is a complex organic molecule. It contains a 2,4-dichlorophenyl group, a phenylhydrazono group, and an oxime group . These types of compounds are often involved in various chemical reactions and can exhibit a range of properties.
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Scientific Research Applications
- Pyrazolines, including N-thiocarbamoylpyrazoline, have demonstrated promising anticancer properties . Specifically, pyrazoline 11f , which contains a fluorine substituent, exhibits significant activity against human hepatocellular carcinoma cell lines (HepG2).
- N-thiocarbamoylpyrazoline derivatives have been evaluated for their antimicrobial effects against fungi and bacteria .
Anticancer Activity
Antimicrobial Activity
Antioxidant Properties
Antitubercular Potential
Anti-Diabetic Effects
Other Biological Activities
Mechanism of Action
Target of Action
Similar compounds, such as thiazole and thiosemicarbazone derivatives, are known to target matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Mode of Action
It’s worth noting that related compounds, such as thiazole and thiosemicarbazone derivatives, inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular processes, suggesting that the compound may exert its effects by modulating these pathways.
Biochemical Pathways
Given the targets of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have shown potential anticancer activity , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJIJDOGNXFXLF-NPOUHDBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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